N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide
Description
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group attached to a naphthofuran core, which is further connected to a carboxamide group.
Properties
Molecular Formula |
C19H12BrNO2 |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H12BrNO2/c20-15-7-3-4-8-16(15)21-19(22)18-11-14-13-6-2-1-5-12(13)9-10-17(14)23-18/h1-11H,(H,21,22) |
InChI Key |
CUGAKSZAVSUSBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a photochemical reaction of 2,3-disubstituted benzofurans.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, where the naphthofuran core is reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the naphthofuran core to a carboxamide group using an appropriate amine under standard amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The naphthofuran core can be oxidized to form quinone derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation Reactions: Products include quinone derivatives of the naphthofuran core.
Reduction Reactions: Products include amine derivatives of the original compound.
Scientific Research Applications
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential melanin concentrating hormone receptor 1 antagonist, which could be useful in the treatment of obesity.
Biological Studies: The compound’s structure-activity relationship has been explored to understand its interactions with various biological targets.
Chemical Biology: It serves as a tool compound to study the effects of naphthofuran derivatives on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. For example, as a melanin concentrating hormone receptor 1 antagonist, it binds to the receptor and inhibits its activity, thereby modulating feeding behavior and energy homeostasis . The exact molecular pathways involved may include the inhibition of G protein-coupled receptor signaling, leading to downstream effects on cellular metabolism and energy balance.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan-2-carboxamide Derivatives: These compounds share a similar core structure but differ in the substituents attached to the naphthofuran ring.
Dibenzo[b,d]furan Derivatives: These compounds have a similar polycyclic structure and exhibit comparable biological activities.
Uniqueness
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a melanin concentrating hormone receptor 1 antagonist sets it apart from other naphthofuran derivatives, making it a valuable compound for research in obesity and metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
